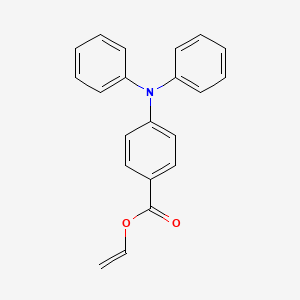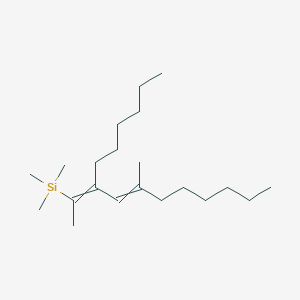![molecular formula C11H11NO5S B14227978 [(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid CAS No. 823801-81-6](/img/structure/B14227978.png)
[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid is an organic compound with a complex structure that includes an acetyl group, a methyl group, a nitro group, and a sulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid typically involves multiple steps:
Thioether Formation: The sulfanyl group can be introduced by reacting the nitro-substituted intermediate with a thiol compound under appropriate conditions.
Acetic Acid Attachment:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Typical reducing agents include hydrogen gas with palladium on carbon, tin(II) chloride, and iron powder.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under conditions like Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with target proteins.
Comparison with Similar Compounds
[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
[(4-Acetyl-5-methylphenyl)sulfanyl]acetic acid: Lacks the nitro group, which may result in different reactivity and biological activity.
[(4-Acetyl-2-nitrophenyl)sulfanyl]acetic acid: The position of the nitro group can influence the compound’s properties and reactivity.
[(4-Acetyl-5-methyl-2-nitrophenyl)thio]acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group, which can affect its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
823801-81-6 |
|---|---|
Molecular Formula |
C11H11NO5S |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
2-(4-acetyl-5-methyl-2-nitrophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C11H11NO5S/c1-6-3-10(18-5-11(14)15)9(12(16)17)4-8(6)7(2)13/h3-4H,5H2,1-2H3,(H,14,15) |
InChI Key |
TZJMKQZUOJZTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)[N+](=O)[O-])SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)

![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)

![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)


![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)
![2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate](/img/structure/B14227984.png)
![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)
![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)
